4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether
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Overview
Description
4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether is a chemical compound with the molecular formula C13H20BrNO4 and a molecular weight of 334.21. This compound is known for its unique structure, which includes a bromine atom attached to the phenylephrine core, and an ether group at the 3-O position. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
In industrial production, the synthesis is scaled up using similar methods but with optimized reaction conditions to increase yield and purity. The process may involve the use of catalysts and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases and conditions.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether involves its interaction with specific molecular targets and pathways. The bromine atom and the ether group play crucial roles in its activity, influencing its binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-BromoPhenylephrine3-O-(2-Methoxyethoxymethyl)Ether can be compared with other similar compounds, such as:
Phenylephrine: The parent compound, which lacks the bromine atom and the ether group. It is commonly used as a decongestant and vasopressor.
4-BromoPhenylephrine: A derivative with only the bromine atom attached to the phenylephrine core.
3-O-(2-Methoxyethoxymethyl)Phenylephrine: A derivative with only the ether group at the 3-O position.
The uniqueness of this compound lies in the combination of the bromine atom and the ether group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20BrNO4 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
1-[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H20BrNO4/c1-15-8-12(16)10-3-4-11(14)13(7-10)19-9-18-6-5-17-2/h3-4,7,12,15-16H,5-6,8-9H2,1-2H3 |
InChI Key |
OZMUOQBTGYHEEE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)Br)OCOCCOC)O |
Origin of Product |
United States |
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